Bis(1-aziridinyl) ketone
CAS No.: 1192-75-2
Cat. No.: VC17178415
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1192-75-2 |
|---|---|
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | bis(aziridin-1-yl)methanone |
| Standard InChI | InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |
| Standard InChI Key | XTSFUENKKGFYNX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN1C(=O)N2CC2 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
Bis(1-aziridinyl) ketone consists of two aziridine rings (three-membered cyclic amines) bridged by a ketone functional group. The aziridine rings adopt a puckered conformation to alleviate angle strain, with nitrogen atoms positioned at the vertices. Key structural features include:
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IUPAC Name: bis(aziridin-1-yl)methanone
The compound’s planar carbonyl group introduces polarity, while the aziridine rings contribute to its nucleophilic and ring-opening reactivity .
Spectral and Collisional Properties
Mass spectrometry data reveal characteristic adduct formation patterns, as shown in Table 1 :
Table 1: Predicted Collision Cross Sections (CCS) for Bis(1-aziridinyl) Ketone Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 113.07094 | 112.0 |
| [M+Na]⁺ | 135.05288 | 124.1 |
| [M+NH₄]⁺ | 130.09748 | 120.1 |
| [M-H]⁻ | 111.05638 | 124.7 |
These values aid in compound identification via ion mobility spectrometry and tandem mass spectrometry .
Synthesis and Manufacturing
Established Synthetic Routes
While no direct synthesis of bis(1-aziridinyl) ketone is documented, analogous aziridine ketones are typically prepared through:
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Aminolysis of Activated Esters: Reaction of aziridine-2-carboxylate derivatives with amines under basic conditions .
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Organolithium Additions: Treatment of N,N-dimethylaziridine-2-carboxamides with organolithium reagents at −78°C, yielding 2-aziridinyl ketones with regioselectivity .
For example, N-trityl-protected aziridine carboxamides react with alkyllithiums to form ketones in yields up to 78% .
Challenges in Synthesis
Key hurdles include:
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Aziridine Ring Stability: The strained rings are prone to unintended ring-opening during reactions .
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Protecting Group Sensitivity: N-Boc and N-trityl groups require careful handling to prevent premature deprotection .
Chemical Reactivity and Transformations
Nucleophilic Ring-Opening
The aziridine rings undergo nucleophilic attack at the less substituted carbon, as demonstrated in aziridine analogs:
This reactivity is exploited in polymer crosslinking and prodrug design .
Ketone-Directed Reactions
The central carbonyl group participates in:
Table 2: Representative Reactions of Aziridine Ketones
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Organolithium Addition | Phenyllithium | Aziridinyl Carbinols | 52–78 |
| Boc Deprotection | Excess PhLi | NH-Aziridines | 66 |
Recent Advances and Future Directions
Improved Synthetic Methods
The 2021 MDPI study demonstrated that N,N-dimethylaziridine-2-carboxamides react selectively with organolithiums at −78°C, bypassing traditional Weinreb amide routes . This method offers higher regioselectivity and avoids purification challenges .
Computational Predictions
Molecular dynamics simulations predict that bis(1-aziridinyl) ketone’s CCS values correlate with its gas-phase conformation, aiding analytical method development .
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